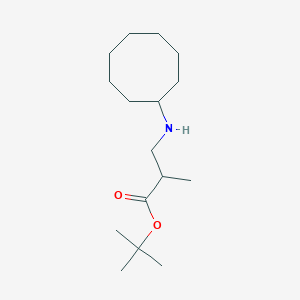

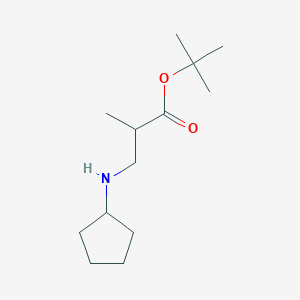

![molecular formula C17H36N2O2 B6340326 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1221341-88-3](/img/structure/B6340326.png)

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, also known as TB3DPA, is a synthetic compound of interest to scientists and researchers due to its potential applications in biochemistry and physiology. TB3DPA is an alkylamino acid derivative that is used in a variety of experiments and studies, and it is a relatively new compound that has been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination

This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond, leading to the formation of new carbon-nitrogen bonds. The presence of tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate enhances the efficiency of these transformations .

Reactant in Preparation of Sulfonate Phenol Ligands

Researchers utilize this compound as a reactant in the preparation of sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry and catalysis. By incorporating tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, scientists can tailor the ligand properties for specific applications .

Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions

Asymmetric olefin hydroamination and cyclization reactions are essential in organic synthesis. This compound acts as a catalyst in these processes, enabling the formation of complex cyclic structures with high stereoselectivity. The presence of the tert-butyl group influences the regioselectivity and enantioselectivity of the reaction .

Single-Site Catalyst Precursors for Ring-Opening Reactions

In ring-opening reactions, the cleavage of cyclic compounds leads to linear products. Tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate serves as a precursor for single-site catalysts in these transformations. These catalysts exhibit high activity and selectivity, making them valuable tools in polymerization and other synthetic processes .

Other Potential Applications

While the above applications highlight key areas, researchers continue to explore additional uses for this compound. Its unique structural features and reactivity may find applications in fields such as medicinal chemistry, materials science, and catalysis .

Propiedades

IUPAC Name |

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-8-19(9-2)12-10-11-15(4)18-13-14(3)16(20)21-17(5,6)7/h14-15,18H,8-13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKWXUJBWVTAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NCC(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)

![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)